

A Comparative Study of SmCo5 and Sm2Co17 Magnetic Properties

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Nickel;samarium

Cat. No.: B15486580

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the magnetic properties of two prominent types of samarium-cobalt (SmCo) permanent magnets: SmCo5 (Series 1:5) and Sm2Co17 (Series 2:17). This document is intended to assist researchers and scientists in selecting the appropriate magnetic material for their specific applications by presenting objective performance data, detailed experimental methodologies, and visual representations of key concepts.

Quantitative Data Comparison

The magnetic and physical properties of SmCo5 and Sm2Co17 magnets can vary between different grades and manufacturers. The following tables summarize typical ranges for key parameters.

Table 1: Magnetic Properties of SmCo5 vs. Sm2Co17

Property	SmCo5	Sm2Co17	Unit
Remanence (Br)	0.8 - 1.05	0.95 - 1.15	T
8 - 10.5	9.5 - 11.5	kG	
Coercivity (Hcb)	600 - 750	650 - 800	kA/m
7.5 - 9.4	8.2 - 10.1	kOe	
Intrinsic Coercivity (Hci)	1200 - 2400	1400 - 2400	kA/m
15 - 30	17.6 - 30.1	kOe	
Maximum Energy Product ((BH)max)	128 - 175	160 - 260	kJ/m ³
16 - 22	20 - 32	MGOe	

Table 2: Physical and Thermal Properties of SmCo5 vs. Sm2Co17

Property	SmCo5	Sm2Co17	Unit
Curie Temperature (Tc) ^{[1][2]}	~750	~800	°C
Maximum Operating Temperature (Tw) ^[1] ^[2]	~250	~350	°C
Reversible Temp. Coefficient of Br (α)	-0.04 to -0.05	-0.03 to -0.035	%/°C
Reversible Temp. Coefficient of Hci (β)	-0.25 to -0.30	-0.15 to -0.28	%/°C
Density ^[1]	8.2 - 8.4	8.3 - 8.5	g/cm ³
Vickers Hardness ^[1]	450 - 550	500 - 600	Hv

Experimental Protocols

The characterization of the magnetic properties of SmCo5 and Sm2Co17 magnets is crucial for quality control and research. The following are detailed methodologies for two common experimental techniques.

Hysteresisgraph Measurement (Based on ASTM A977/A977M)

A hysteresisgraph is used to measure the B-H and J-H hysteresis loops of permanent magnet materials in a closed magnetic circuit, which minimizes the effects of self-demagnetizing fields.

Methodology:

- Sample Preparation: A test specimen of the magnet material with a uniform cross-section is prepared. The dimensions are precisely measured to calculate the cross-sectional area and volume.
- Instrumentation Setup:
 - The specimen is placed between the poles of an electromagnet.
 - A search coil (B-coil) is wound around the center of the specimen to measure the magnetic flux density (B).
 - A second coil (H-coil) or a Hall probe is placed near the surface of the magnet to measure the magnetic field strength (H).
- Measurement Procedure:
 - The sample is first magnetized to saturation by applying a strong magnetic field from the electromagnet.
 - The applied magnetic field is then swept from the positive maximum, through zero, to a negative maximum, and back to the positive maximum to trace the entire hysteresis loop.
 - The signals from the B-coil and H-sensor are integrated and recorded at numerous points throughout the sweep to plot the B-H and J-H curves.

- Data Analysis:
 - From the second quadrant of the demagnetization curve, key parameters are determined:
 - Remanence (Br): The magnetic induction remaining in the magnet after the applied magnetic field is removed (H=0).
 - Coercivity (Hcb): The magnetic field strength required to reduce the magnetic induction (B) to zero.
 - Intrinsic Coercivity (Hci): The magnetic field strength required to reduce the intrinsic magnetization (J) to zero.
 - Maximum Energy Product ((BH)max): The point on the demagnetization curve where the product of B and H is at its maximum.

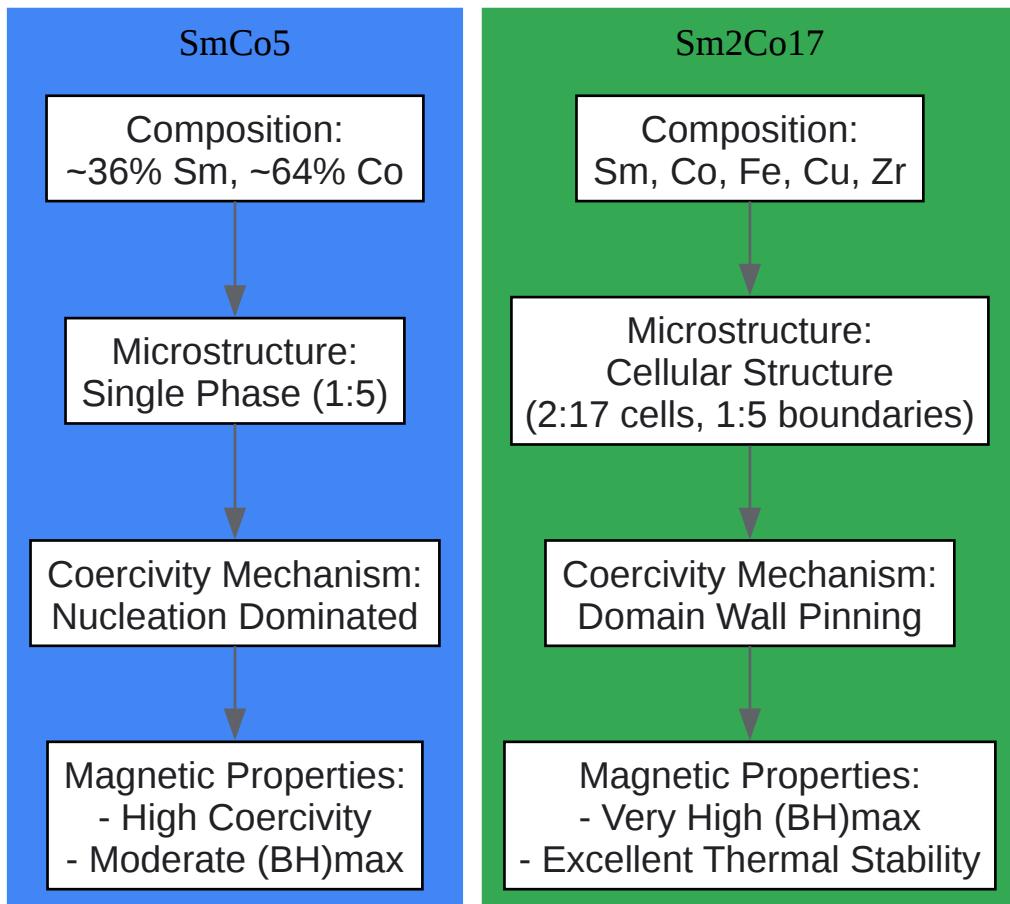
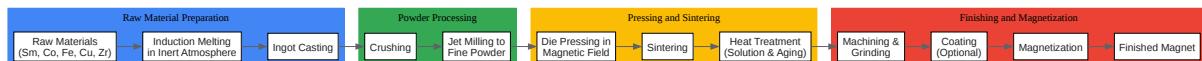
Vibrating Sample Magnetometer (VSM) Measurement

A VSM is an "open-circuit" measurement technique that determines the magnetic moment of a sample. It is highly sensitive and suitable for small samples.

Methodology:

- Sample Preparation: A small, regularly shaped sample of the magnetic material is prepared, and its mass and volume are accurately determined.
- Instrumentation and Calibration:
 - The sample is mounted on a sample holder attached to a vibrating rod.
 - The system is calibrated using a standard reference material with a known magnetic moment (e.g., a pure nickel sphere).
- Measurement Procedure:
 - The sample is placed within a uniform magnetic field, typically generated by an electromagnet.

- The sample is vibrated at a constant frequency and amplitude. This sinusoidal motion of the magnetic sample induces a voltage in a set of stationary pickup coils.
- The induced voltage is proportional to the magnetic moment of the sample.
- The external magnetic field is swept to trace the hysteresis loop, and the induced voltage is measured at each field step.



- Data Analysis:
 - The measured magnetic moment is converted to magnetization (M) by dividing by the sample volume.
 - The intrinsic hysteresis loop (M vs. H) is obtained.
 - To obtain the B-H curve, a demagnetization correction must be applied to account for the sample's shape.
 - The key magnetic parameters (B_r , H_{ci} , $(BH)_{max}$) are then extracted from the hysteresis loop.

Visualizations

Sintered SmCo Magnet Manufacturing Workflow

The following diagram illustrates the typical manufacturing process for sintered SmCo magnets.

[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Comparative Study of SmCo5 and Sm2Co17 Magnetic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15486580#comparative-study-of-smco5-and-sm2co17-magnetic-properties\]](https://www.benchchem.com/product/b15486580#comparative-study-of-smco5-and-sm2co17-magnetic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com